4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL
Brand Name: Vulcanchem
CAS No.: 58954-06-6
VCID: VC13603134
InChI: InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3
SMILES: CC1(C(OP(O1)O)(C)C)C
Molecular Formula: C6H13O3P
Molecular Weight: 164.14 g/mol

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL

CAS No.: 58954-06-6

Cat. No.: VC13603134

Molecular Formula: C6H13O3P

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL - 58954-06-6

Specification

CAS No. 58954-06-6
Molecular Formula C6H13O3P
Molecular Weight 164.14 g/mol
IUPAC Name 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Standard InChI InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3
Standard InChI Key FHVCUEQIXRYFHL-UHFFFAOYSA-N
SMILES CC1(C(OP(O1)O)(C)C)C
Canonical SMILES CC1(C(OP(O1)O)(C)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 1,3,2-dioxaphospholane ring, where a phosphorus atom is bonded to two oxygen atoms and two carbon atoms within a five-membered ring. The tetramethyl groups at the 4,5-positions introduce steric bulk, influencing the molecule’s reactivity and stability. The hydroxyl group (-OH) at the 2-position provides a site for hydrogen bonding and further chemical modifications .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₆H₁₃O₃P
Molecular Weight164.13 g/mol
InChIInChI=1/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h10H,1-4H3
Physical StateColorless to pale yellow liquid or solid
Purity95% (typical commercial grade)
StabilitySensitive to moisture and oxidation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy is critical for characterizing this compound. The ³¹P NMR spectrum typically shows a singlet near δ 25–30 ppm, reflecting the phosphorus environment. In the ¹H NMR spectrum, the methyl groups resonate as singlets at δ 1.2–1.4 ppm, while the hydroxyl proton appears as a broad peak around δ 5.0 ppm, depending on solvent and concentration .

Synthetic Methodologies and Industrial Production

Laboratory Synthesis

The compound is commonly synthesized via the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) under controlled conditions. The process involves nucleophilic substitution, where the diol’s hydroxyl groups displace chloride ions from PCl₃, followed by hydrolysis to yield the final product .

Reaction Scheme:

  • Pinacol+PCl3Intermediate chlorophosphite\text{Pinacol} + \text{PCl}_3 \rightarrow \text{Intermediate chlorophosphite}

  • Intermediate+H2O4,4,5,5Tetramethyl-1,3,2-dioxaphospholan-2-OL+HCl\text{Intermediate} + \text{H}_2\text{O} \rightarrow 4,4,5,5-\text{Tetramethyl-1,3,2-dioxaphospholan-2-OL} + \text{HCl}

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through continuous flow reactors and advanced purification techniques like fractional distillation or recrystallization. The use of anhydrous solvents and inert atmospheres minimizes hydrolysis and oxidation byproducts .

Reactivity Profile and Reaction Mechanisms

Hydrolysis and Stability

The hydroxyl group renders the compound susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis produces 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one, identifiable via ³¹P NMR (δ ~132 ppm) .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals through the phosphorus and hydroxyl oxygen atoms. This property is exploited in palladium-catalyzed cross-coupling reactions, where it enhances catalytic activity and selectivity .

Table 2: Common Reaction Types and Products

Reaction TypeReagents/ConditionsMajor Products
OxidationH₂O₂, peracidsPhospholan-2-one derivatives
EsterificationAlcohols, acid catalystsPhosphonate esters
Metal CoordinationPd(II), Rh(I) complexesCatalytically active metal complexes

Applications in Pharmaceutical and Material Sciences

Catalysis

The compound’s utility in catalysis is exemplified in Kumada cross-coupling reactions, where it facilitates aryl-alkyl bond formation. Its steric bulk prevents catalyst deactivation, improving reaction efficiency .

Materials Science

In polymer chemistry, the compound modifies lignin hydroxyl groups via phosphitylation, enabling quantitative analysis by ³¹P NMR. This application is critical for developing bio-based materials and composites .

Agricultural Chemistry

As a precursor to phosphonate esters, it contributes to herbicides and fungicides. These derivatives disrupt microbial cell membrane synthesis, offering broad-spectrum activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator